4-Chloro-8-iodoquinoline

Description

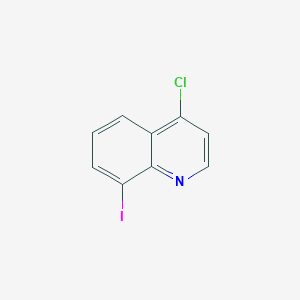

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDRQEKDXIQUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496605 | |

| Record name | 4-Chloro-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-55-5 | |

| Record name | 4-Chloro-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloro-8-iodoquinoline

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-iodoquinoline

4-Chloro-8-iodoquinoline is a halogenated quinoline derivative of significant value in medicinal chemistry and drug discovery. Its utility stems not from its own biological activity, but from its role as a versatile synthetic intermediate or building block.[1] The quinoline scaffold itself is a privileged structure in pharmacology, known for its ability to engage in π-π stacking interactions with biological macromolecules, while the ring nitrogen can act as a hydrogen bond acceptor.[1]

The strategic design of this molecule lies in the orthogonal reactivity of its two distinct halogen substituents. The iodine atom at the C8 position is highly susceptible to displacement via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse carbon-based functionalities.[1] Concurrently, the chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution, providing a divergent site to introduce various groups, particularly amines, to generate extensive chemical libraries for structure-activity relationship (SAR) studies.[1] This dual reactivity makes 4-chloro-8-iodoquinoline an invaluable precursor for constructing complex, multi-functionalized quinoline derivatives explored as potential anticancer, antimicrobial, and anti-inflammatory agents.[1]

This guide provides an in-depth exploration of the primary synthetic routes to 4-chloro-8-iodoquinoline, focusing on the underlying reaction mechanisms, the rationale behind experimental choices, and detailed protocols for key transformations.

Retrosynthetic Analysis: Core Strategic Pathways

The synthesis of 4-chloro-8-iodoquinoline requires the regioselective introduction of two different halogens onto the quinoline core. The challenge lies in controlling the position of substitution, as the electronic nature of the quinoline ring directs incoming groups to specific sites. Two logical retrosynthetic pathways emerge:

-

Route A: Iodination First. This strategy involves the initial iodination of a quinoline precursor at the C8 position, followed by the subsequent introduction of the chloro group at C4.

-

Route B: Chlorination First. This approach reverses the sequence, starting with the synthesis of a 4-chloroquinoline intermediate, which is then subjected to iodination at the C8 position.

The choice between these routes depends on the availability of starting materials, the efficiency of each step, and the ease of purification of the intermediates.

Caption: Retrosynthetic analysis of 4-chloro-8-iodoquinoline.

Route A: Synthesis via Initial C8-Iodination

This pathway prioritizes the functionalization of the benzenoid ring of the quinoline system.

Step 1: Synthesis of 8-Iodoquinoline

Two primary methods are effective for the regioselective synthesis of 8-iodoquinoline.

-

Mechanistic Rationale: Direct electrophilic substitution on the neutral quinoline molecule typically occurs on the electron-rich pyridine ring. However, under strongly acidic conditions (e.g., concentrated H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium cation. This protonation strongly deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophile is directed to the less deactivated benzenoid ring, with substitution favoring the C5 and C8 positions.[2][3] To achieve iodination, molecular iodine (I₂) must be activated by an oxidizing agent or Lewis acid, such as silver sulfate (Ag₂SO₄), to generate a potent electrophilic iodinating species, the iodonium ion (I⁺).[3]

Caption: Mechanism of electrophilic iodination on the quinolinium ion.

-

Experimental Protocol:

-

In a reaction vessel, dissolve quinoline and silver sulfate in concentrated (98%) sulfuric acid.[3]

-

Heat the mixture to 150-200°C.[3]

-

Gradually add solid iodine (I₂) to the stirred, hot solution over approximately one hour. The formation of a silver iodide precipitate indicates the reaction is proceeding.[3]

-

After the addition is complete, maintain the temperature for an additional hour to ensure completion.

-

Cool the reaction mixture and pour it into an ice-cold sodium sulfite solution to quench any unreacted iodine.

-

Basify the solution with a strong base (e.g., NaOH) and extract the products with a suitable organic solvent (e.g., ether).

-

The resulting mixture contains unreacted quinoline, 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline. These products must be separated by fractional distillation or chromatography.[3]

-

-

Mechanistic Rationale: The Sandmeyer reaction is a powerful and highly regioselective method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[4] The process begins with the diazotization of a primary aromatic amine (8-aminoquinoline) with nitrous acid (HNO₂, generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively stable aryl diazonium salt.[5] The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of potassium iodide (KI), the diazonium salt decomposes, releasing nitrogen gas and forming an aryl radical, which is then trapped by an iodide ion to yield the final 8-iodoquinoline product. This method avoids the formation of positional isomers common in electrophilic substitution.[5][6]

Caption: Workflow for the Sandmeyer synthesis of 8-iodoquinoline.

-

Experimental Protocol:

-

Dissolve 8-aminoquinoline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the mixture to warm to room temperature and stir for several hours to ensure complete decomposition of the diazonium salt.

-

Extract the product with an organic solvent, wash the organic layer to remove impurities, dry it over an anhydrous salt (e.g., Na₂SO₄), and purify by distillation or chromatography.

-

Step 2: Conversion to 8-Iodoquinolin-4-one

Direct chlorination of 8-iodoquinoline at the C4 position is not feasible. The standard approach involves first creating a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the more stable quinolin-4-one), which can then be readily converted to the 4-chloro derivative. Synthesizing 8-iodoquinolin-4-one can be achieved by applying classic quinoline syntheses, such as the Conrad-Limpach or Knorr quinolone synthesis, using an appropriately substituted aniline (e.g., 2-iodoaniline) as the starting material.[7]

Step 3: Chlorination of 8-Iodoquinolin-4-one

-

Mechanistic Rationale: The conversion of a quinolin-4-one to a 4-chloroquinoline is a robust and widely used transformation. The keto-enol tautomerism favors the keto form (quinolin-4-one). Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective chlorinating agents. The mechanism involves the initial reaction of the carbonyl oxygen with POCl₃, forming a dichlorophosphate ester intermediate. This esterification makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack by a chloride ion. The subsequent collapse of the intermediate eliminates a stable phosphate by-product and generates the aromatic 4-chloroquinoline.

-

Experimental Protocol:

-

Carefully mix 8-iodoquinolin-4-one with an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Very cautiously, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base (e.g., ammonia solution or sodium carbonate) until the product precipitates.

-

Filter the solid product, wash it thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-chloro-8-iodoquinoline.

-

Route B: Synthesis via Initial C4-Chlorination

This alternative and often more direct pathway begins with the formation of the 4-chloroquinoline core.

Step 1: Synthesis of 4-Chloroquinoline

The most practical method involves the chlorination of quinolin-4-one, which is readily accessible.

-

Synthesis of Quinolin-4-one: Quinolin-4-one can be prepared via several named reactions. The Conrad-Limpach synthesis, for example, involves the condensation of an aniline with a β-ketoester (like ethyl acetoacetate) at lower temperatures to form a β-aminoacrylate, which is then cyclized at high temperatures (~250°C) to yield the 4-quinolone.[8]

-

Chlorination: The conversion of quinolin-4-one to 4-chloroquinoline is achieved using POCl₃, following the exact mechanism and a similar protocol as described in Route A, Step 3.

Modern one-pot syntheses have also been developed. For instance, a cascade reaction of N-aryl enaminones with bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) can produce various substituted 4-chloroquinolines under mild conditions.

Step 2: Iodination of 4-Chloroquinoline

-

Mechanistic Rationale: With the 4-chloroquinoline core secured, the final step is a regioselective electrophilic iodination at the C8 position. As in Route A, the reaction is performed in a strong acid to protonate the quinoline nitrogen, deactivating the pyridine ring and directing the incoming electrophilic iodine to the C5 and C8 positions of the benzenoid ring.[3] The electron-withdrawing nature of the chlorine at C4 further deactivates the pyridine ring, reinforcing the selectivity for the benzenoid ring.

-

Experimental Protocol:

-

Dissolve 4-chloroquinoline in concentrated sulfuric acid.

-

Add silver sulfate (Ag₂SO₄) to the solution.

-

Heat the mixture to 150-200°C.

-

Gradually add elemental iodine (I₂), allowing for the formation of the silver iodide precipitate.

-

Work-up the reaction as described in Route A, Step 1 (Method 1).

-

The primary challenge is the separation of the desired 4-chloro-8-iodoquinoline from the isomeric by-product, 4-chloro-5-iodoquinoline. This typically requires careful chromatography.

-

-

Alternative Regioselective Approach: A highly regioselective method for C8 functionalization involves directed metalation. For example, using a strong, hindered base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate the C8 position of a 7-chloroquinoline. While demonstrated on a different substrate, this principle of directed ortho-metalation followed by quenching with an iodine source (like I₂) represents a powerful strategy for achieving high regioselectivity in the synthesis of 8-iodoquinoline derivatives.

Quantitative Data Summary

| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Product | Reported Yield | Reference |

| Iodination | Quinoline | I₂, Ag₂SO₄, H₂SO₄ | 150-200°C | 8-Iodoquinoline | ~18% | [3] |

| Chlorination | Quinolin-4-one | POCl₃ | Reflux | 4-Chloroquinoline | Good to Excellent | [9] |

| One-Pot Chlorination | N-Aryl Enaminone | BTC, TPPO | 60°C, Chlorobenzene | 4-Chloroquinoline | Moderate to Good | |

| C8-Iodination | 4,7-Dichloroquinoline | 1. TMPMgCl·LiCl 2. I₂ | Flow, 1 min res. time | 4,7-Dichloro-8-iodoquinoline | 92% (isolated) |

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Organic Chemistry Portal. Available at: [Link]

- Method for preparing clioquinol and diiodoquinol by one-pot method.Google Patents.

- Process for the preparation of iodoaromatic compounds.Google Patents.

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. pubs.acs.org. Available at: [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

-

Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]

- Method for synthesizing 8-hydroxyquinoline.Google Patents.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

The 5-and 8-iodination of quinoline and some of its derivatives. PJSIR. Available at: [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

-

Quinolines and Isoquinolines. University of Liverpool. Available at: [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. slideplayer.com. Available at: [Link]

-

Reactions of Quinoline. YouTube. Available at: [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic substitution in quinoline and isoquinoline. Química Orgánica. Available at: [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed Central. Available at: [Link]

- Preparation of 4-hydroxyquinoline compounds.Google Patents.

-

Selective C–H Iodination of (Hetero)arenes. pubs.acs.org. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. chem.ucla.edu. Available at: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Available at: [Link]

-

Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. ResearchGate. Available at: [Link]

-

Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. Available at: [Link]

-

SANDMEYERS REACTION. PHARMD GURU. Available at: [Link]

-

Diazonium Salt Formation || Amines || Sandmeyer Reaction Mechanism || Organic chemistry || IIT JEE. YouTube. Available at: [Link]

- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pjsir.org [pjsir.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Chloro-8-iodoquinoline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-chloro-8-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] As a versatile synthetic intermediate, understanding its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization in the development of novel therapeutic agents.[1] This document will delve into the anticipated Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound. The interpretations are grounded in the established principles of spectroscopy and supported by data from analogous quinoline derivatives.

Introduction to 4-Chloro-8-iodoquinoline

4-Chloro-8-iodoquinoline, with a molecular formula of C₉H₅ClIN and a molecular weight of 289.50 g/mol , is a strategically designed building block for organic synthesis.[1] The quinoline scaffold itself is a privileged structure in pharmacology, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two distinct halogen substituents at the 4- and 8-positions allows for site-selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it a valuable precursor for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

A thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of such a pivotal synthetic intermediate. The following sections will provide a detailed predictive analysis of the key spectroscopic signatures of 4-chloro-8-iodoquinoline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 4-chloro-8-iodoquinoline is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any potential impurities.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, leads to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Predicted Mass Spectrum of 4-Chloro-8-iodoquinoline

The EI mass spectrum of 4-chloro-8-iodoquinoline is expected to exhibit a prominent molecular ion peak. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster.

Table 1: Predicted Key Mass Spectral Data for 4-Chloro-8-iodoquinoline

| m/z | Predicted Ion | Notes |

| 289 | [M]⁺• (with ³⁵Cl) | Molecular ion, base peak |

| 291 | [M+2]⁺• (with ³⁷Cl) | Isotopic peak, approximately 1/3 the intensity of the M⁺• peak |

| 254 | [M-Cl]⁺ | Loss of a chlorine radical |

| 162 | [M-I]⁺ | Loss of an iodine radical |

| 127 | [C₉H₅N]⁺• | Loss of both chlorine and iodine |

Fragmentation Pathway

The fragmentation of 4-chloro-8-iodoquinoline under EI conditions is anticipated to proceed through the initial loss of the halogen substituents. The weaker C-I bond is likely to cleave first, followed by the C-Cl bond.

Caption: Predicted EI-MS fragmentation pathway for 4-chloro-8-iodoquinoline.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid 4-chloro-8-iodoquinoline is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: An interferogram is generated and then Fourier-transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Predicted Infrared Spectrum of 4-Chloro-8-iodoquinoline

The IR spectrum of 4-chloro-8-iodoquinoline will be dominated by absorptions arising from the aromatic quinoline ring system and the carbon-halogen bonds.

Table 2: Predicted Key Infrared Absorption Bands for 4-Chloro-8-iodoquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C and C=N stretching | Aromatic ring |

| 1200-1000 | In-plane C-H bending | Aromatic C-H |

| 850-750 | Out-of-plane C-H bending | Aromatic C-H |

| 1100-1000 | C-Cl stretching | Aryl chloride |

| 600-500 | C-I stretching | Aryl iodide |

The specific pattern of the out-of-plane C-H bending bands in the "fingerprint" region (below 1500 cm⁻¹) can provide valuable information about the substitution pattern of the aromatic rings.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms. For 4-chloro-8-iodoquinoline, both ¹H and ¹³C NMR will be crucial for complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-chloro-8-iodoquinoline is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected to produce the final NMR spectrum.

Predicted ¹H NMR Spectrum of 4-Chloro-8-iodoquinoline

The ¹H NMR spectrum will show signals for the five aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Caption: Structure and atom numbering of 4-chloro-8-iodoquinoline.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Chloro-8-iodoquinoline (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | 8.8 - 9.0 | d | J₂,₃ ≈ 4.5 | Deshielded by adjacent nitrogen. |

| H-3 | 7.5 - 7.7 | d | J₃,₂ ≈ 4.5 | Coupled to H-2. |

| H-5 | 8.0 - 8.2 | dd | J₅,₆ ≈ 8.5, J₅,₇ ≈ 1.0 | Deshielded by the peri-iodo group. |

| H-6 | 7.4 - 7.6 | t | J₆,₅ ≈ 8.5, J₆,₇ ≈ 7.5 | Coupled to H-5 and H-7. |

| H-7 | 7.9 - 8.1 | dd | J₇,₆ ≈ 7.5, J₇,₅ ≈ 1.0 | Deshielded by the adjacent iodo group. |

The predicted chemical shifts are based on data for related compounds such as 4-chloroquinoline and 8-chloroquinoline.[5][6] The electron-withdrawing nature of the halogens and the anisotropy of the aromatic system will influence the precise chemical shifts.

Predicted ¹³C NMR Spectrum of 4-Chloro-8-iodoquinoline

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-8-iodoquinoline (in CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C-2 | 150 - 152 | Carbon adjacent to nitrogen. |

| C-3 | 122 - 124 | Aromatic CH. |

| C-4 | 148 - 150 | Carbon bearing the chlorine atom. |

| C-4a | 145 - 147 | Quaternary carbon. |

| C-5 | 130 - 132 | Aromatic CH, deshielded by iodine. |

| C-6 | 128 - 130 | Aromatic CH. |

| C-7 | 138 - 140 | Aromatic CH, deshielded by iodine. |

| C-8 | 95 - 100 | Carbon bearing the iodine atom (heavy atom effect).[7] |

| C-8a | 149 - 151 | Quaternary carbon. |

The chemical shift of C-8 is expected to be significantly upfield due to the "heavy atom effect" of the directly attached iodine atom.[7] The assignments can be confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-chloro-8-iodoquinoline. The anticipated MS, IR, and NMR spectra are based on the known spectroscopic behavior of related quinoline derivatives and the fundamental principles of these analytical techniques. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the verification of the synthesis of this important building block and facilitating its use in the creation of novel and potentially therapeutic compounds. Experimental verification of this data is, of course, the ultimate standard for structural confirmation.

References

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline derivatives: Promising antioxidants with neuroprotective potential. Antioxidants (Basel).

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 29, 2026, from [Link]

-

4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

- CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method - Google Patents. (n.d.).

-

4-Chloroquinoline - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]

-

(PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021). Retrieved January 29, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved January 29, 2026, from [Link]

-

Organic Chemistry: Infrared Spectroscopy (IR) Introduction. SUPER EASY CLICK HERE AND NOWHERE ELSE! - YouTube. (2024). Retrieved January 29, 2026, from [Link]

-

13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 29, 2026, from [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy - Compound Interest. (2015). Retrieved January 29, 2026, from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved January 29, 2026, from [Link]

-

New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. 4-Chloro-8-iodoquinoline CAS 49713-55-5 [benchchem.com]

- 2. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 4-Chloro-8-iodoquinoline: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Quinoline Scaffold

4-Chloro-8-iodoquinoline is a halogenated quinoline derivative that serves as a versatile and high-value synthetic intermediate in the fields of medicinal chemistry and materials science. Its strategic importance lies in the differential reactivity of its two halogen substituents, which allows for programmed and site-selective functionalization. The quinoline core itself is a privileged structure in pharmacology, known for its ability to engage in π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 4-chloro-8-iodoquinoline, offering practical insights and detailed protocols for its application in research and development.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₅ClIN | [1] |

| Molecular Weight | 289.50 g/mol | [1] |

| Appearance | Solid | General observation for similar compounds |

| Solubility | Soluble in many organic solvents | Assumed based on the properties of related quinolines |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for 4-chloro-8-iodoquinoline is not consistently reported in a single, publicly accessible source. Researchers should perform their own characterization to confirm the identity and purity of the compound.

Synthesis of 4-Chloro-8-iodoquinoline

The synthesis of 4-chloro-8-iodoquinoline can be achieved through a multi-step process, often starting from readily available precursors like 8-aminoquinoline. A common synthetic strategy involves a Sandmeyer-type reaction to introduce the iodo group, followed by chlorination.

Synthetic Workflow Overview

Caption: Synthetic pathway to 4-Chloro-8-iodoquinoline.

Experimental Protocol: Synthesis of 8-Iodoquinoline from 8-Aminoquinoline (Illustrative)

This protocol is adapted from general procedures for Sandmeyer reactions and may require optimization.

-

Diazotization: Dissolve 8-aminoquinoline in a solution of hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

Iodination: In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-iodoquinoline.

-

Purify the crude product by column chromatography or recrystallization.

Subsequent steps to convert 8-iodoquinoline to 4-chloro-8-iodoquinoline would involve oxidation to the 4-quinolone and then chlorination, for which specific literature procedures should be consulted.

Reactivity and Site-Selectivity: The Orthogonal Nature of Two Halogens

The synthetic utility of 4-chloro-8-iodoquinoline stems from the differential reactivity of the C-I and C-Cl bonds. This "orthogonal reactivity" allows for selective functionalization at either the C8 or C4 position, providing a powerful tool for the construction of complex molecular architectures.

The iodine atom at the 8-position is significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst.[1] Conversely, the chlorine atom at the 4-position is more activated towards nucleophilic aromatic substitution (SNAr) reactions, particularly with amine nucleophiles.[1] This enhanced reactivity at the 4-position is a general feature of 4-haloquinolines.

Reactivity Hierarchy

Sources

A Technical Guide to 4-Chloro-8-iodoquinoline: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-8-iodoquinoline, a strategically functionalized heterocyclic scaffold. As a Senior Application Scientist, the following content is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and application of this valuable chemical intermediate, grounded in established chemical principles and supported by authoritative references.

Core Compound Identifiers and Properties

4-Chloro-8-iodoquinoline is a di-halogenated derivative of quinoline, a privileged structure in medicinal chemistry. Its true value lies in the differential reactivity of its two halogen substituents, which enables selective and sequential chemical modifications.

Key Identifiers

The fundamental identifiers for 4-Chloro-8-iodoquinoline are summarized below. These data points are essential for accurate sourcing, documentation, and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 49713-55-5 | [1] |

| Molecular Formula | C₉H₅ClIN | [1] |

| Molecular Weight | 289.50 g/mol | [1] |

| IUPAC Name | 4-chloro-8-iodoquinoline | N/A |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)I)Cl | [2] |

| InChI Key | JMDRQEKDXIQUBD-UHFFFAOYSA-N | [2] |

Physicochemical Properties

While specific experimental data for 4-Chloro-8-iodoquinoline is not extensively published, the properties can be inferred from its parent structures, 4-chloroquinoline and 8-iodoquinoline. The compound is expected to be a solid at room temperature with limited aqueous solubility, characteristic of poly-halogenated aromatic systems.

| Property | 4-Chloroquinoline (CAS 611-35-8) | 8-Iodoquinoline (CAS 1006-47-9) | 4-Chloro-8-iodoquinoline (Predicted) |

| Appearance | Clear dark yellow liquid / Solid | Light yellow to orange powder/crystal | Expected to be a yellow to brown solid |

| Melting Point | 28-31 °C | 33 °C | Higher than parent compounds due to increased molecular weight and symmetry |

| Boiling Point | ~261 °C | N/A | High, likely >300 °C |

| Solubility | Poorly soluble in water | N/A | Expected low solubility in water; soluble in common organic solvents (e.g., DCM, THF, DMF) |

Synthesis and Chemical Reactivity

The strategic importance of 4-Chloro-8-iodoquinoline stems from its design for programmed, site-selective functionalization. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, while the C4-position is activated for nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway

A robust synthesis of 4-Chloro-8-iodoquinoline can be logically devised from commercially available 4-chloroquinoline. This proposed method is adapted from a validated procedure for the synthesis of a closely related analog, 4,7-dichloro-8-iodoquinoline, which utilizes a hindered magnesium-lithium amide base for regioselective metalation at the C8 position, followed by quenching with an iodine source.

Caption: Proposed synthesis of 4-Chloro-8-iodoquinoline from 4-chloroquinoline.

Experimental Protocol: Synthesis of 4-Chloro-8-iodoquinoline

Causality: The use of a hindered base like TMPMgCl·LiCl is critical. The bulky nature of the base directs deprotonation to the sterically accessible C8 position, preventing unwanted reactions at other sites. The LiCl salt helps to solubilize the organomagnesium intermediate and enhance its reactivity.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Metalation: Cool the solution to the recommended temperature for the specific base used (e.g., -15 °C). Add TMPMgCl·LiCl (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 1-2 hours.

-

Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Cool this solution to 0 °C.

-

Quenching: Transfer the organomagnesium intermediate solution from step 2 into the iodine solution via cannula.

-

Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by extraction with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 4-Chloro-8-iodoquinoline.

Orthogonal Reactivity: A Chemist's Toolkit

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this reagent's utility. This "orthogonal" relationship allows for a two-stage modification of the quinoline scaffold, dramatically increasing the molecular diversity achievable from a single starting material.[1]

Caption: Orthogonal reactivity pathways of 4-Chloro-8-iodoquinoline.

Key Synthetic Applications and Protocols

The following sections provide exemplary protocols for the two primary reaction pathways.

A. Palladium-Catalyzed Cross-Coupling at the C8-Position

The C8-I bond is the preferred site for oxidative addition to a Pd(0) catalyst, making it ideal for Suzuki-Miyaura or Sonogashira couplings.[1] The higher reactivity of the C-I bond compared to the C-Cl bond allows for high selectivity under standard conditions.[3][4]

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: The choice of palladium catalyst, ligand, and base is crucial for an efficient catalytic cycle. A phosphine ligand like SPhos or XPhos stabilizes the palladium center, while a carbonate or phosphate base is required to activate the boronic acid for transmetalation.

-

Setup: To a reaction vial, add 4-Chloro-8-iodoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and heat the mixture with stirring at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 4-chloro-8-aryl-quinoline product.

B. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position (para to the nitrogen) for nucleophilic attack, making the C4-Cl an excellent site for SNAr reactions, particularly with amine nucleophiles.[5]

Exemplary Protocol: Amination Reaction

Causality: This reaction often proceeds under thermal conditions or with mild base catalysis. The solvent choice, such as n-butanol or DMF, is important as it needs to have a high enough boiling point to drive the reaction to completion.

-

Setup: In a sealed tube or round-bottom flask with a condenser, combine 4-Chloro-8-iodoquinoline (1.0 eq) and the desired primary or secondary amine (1.5-2.0 eq).

-

Solvent: Add a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF). A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.

-

Reaction: Heat the mixture at 100-140 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization to yield the 4-amino-8-iodoquinoline product.

Compound Characterization

Accurate characterization is vital for confirming the identity and purity of synthesized compounds.

-

Mass Spectrometry: The predicted monoisotopic mass for the [M+H]⁺ ion is 289.92281 m/z.[2] The presence of both chlorine and iodine will give a characteristic isotopic pattern.

-

NMR Spectroscopy:

-

¹H NMR: Expect a complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm). The protons on the quinoline core will show characteristic coupling patterns.

-

¹³C NMR: Expect 9 distinct signals for the quinoline core carbons. The carbons attached to the halogens (C4 and C8) will be significantly shifted. Data for related chloro-quinolines can be used for comparison.[6][7]

-

Applications in Drug Discovery

4-Chloro-8-iodoquinoline serves as a key intermediate in the synthesis of compound libraries for structure-activity relationship (SAR) studies.[1] The quinoline scaffold is a core component of numerous therapeutic agents with a broad range of biological activities, including:

-

Anticancer Agents: As a precursor to 4-anilinoquinazoline derivatives and other kinase inhibitors.[1]

-

Antimicrobial and Antiviral Agents: The quinoline core is found in many antibacterial and antiviral drugs.[1]

-

Anti-inflammatory Compounds: Used to build novel anti-inflammatory molecules.[1]

Its ability to undergo sequential, site-selective modifications allows researchers to rapidly generate a diverse set of analogs, exploring how changes at the C4 and C8 positions impact biological activity.[8][9]

Safety and Handling

As with most halogenated aromatic compounds, 4-Chloro-8-iodoquinoline should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

PubChemLite. 4-chloro-8-iodoquinoline (C9H5ClIN). Available from: [Link]

- Google Patents. Process for the preparation of 8-hydroxyquinoline. US4044011A.

-

Mohamed, E. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(10), 845-857. Available from: [Link]

-

Khattak, M. I., & Yousaf, M. (1964). The 5- and 8-Iodination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 163-167. Available from: [Link]

-

Al-Obaid, A. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 28(19), 6821. Available from: [Link]

-

NIST. 4-Chloroquinoline. NIST Chemistry WebBook, SRD 69. Available from: [Link]

- Google Patents. A kind of preparation method of 5- chloro-8-hydroxyquinolines. CN108191753A.

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. Available from: [Link]

- Google Patents. Process for the preparation of 4-hydroxy quinolines. EP0097585A1.

-

Beilstein Archives. Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

PubChem. 4-Chloroquinolin-8-ol. Available from: [Link]

-

ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available from: [Link]

-

Royal Society of Chemistry. Crystal and molecular structure of 5-methoxycarbonylmethylene-2-piperidino-Δ2-thiazolin-4-one. J. Chem. Soc. B, 1971, 1733-1736. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

MDPI. Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. Available from: [Link]

-

InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction. Available from: [Link]

-

Supporting Information. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available from: [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6057-6064. Available from: [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). Available from: [Link]

- Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.

-

PubMed. NMR study of O and N, O-substituted 8-quinolinol derivatives. Magn Reson Chem. 1996 Aug;34(8):637-642. Available from: [Link]

-

National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

-

PubChem. 4-Chloroquinoline. Available from: [Link]

-

ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

-

ChemRxiv. Excited State Dynamics of Dibenzothiophene Derivatives. Available from: [Link]

-

LookChem. Cas 131-55-5,2,2',4,4'-Tetrahydroxybenzophenone. Available from: [Link]

-

ResearchGate. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

ResearchGate. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 4-chloro-8-iodoquinoline (C9H5ClIN) [pubchemlite.lcsb.uni.lu]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Structure and Conformation of 4-Chloro-8-iodoquinoline: A Technical Guide

Executive Summary

4-Chloro-8-iodoquinoline (CAS: 49713-55-5) represents a "privileged scaffold" in medicinal chemistry, distinguished by its orthogonal reactivity profile. Unlike symmetric heterocycles, this molecule possesses two chemically distinct halogen handles: the 8-iodo position, primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the 4-chloro position, highly activated for Nucleophilic Aromatic Substitution (

This guide dissects the molecular architecture, electronic distribution, and synthetic pathways of 4-chloro-8-iodoquinoline, providing researchers with the structural logic required to utilize this intermediate in high-affinity kinase inhibitor and antimalarial drug design.

Part 1: Molecular Architecture & Electronic Properties

Atomic Connectivity and Geometry

The quinoline core is a bicyclic aromatic system. In 4-chloro-8-iodoquinoline, the planarity of the ring is maintained, but the substituents introduce significant steric and electronic perturbations.

-

The 4-Position (Chlorine): Located in the pyridine ring (positions 1-4), the chlorine atom sits at a position of low electron density. The nitrogen atom at position 1 withdraws electron density via induction (-I) and resonance (-M), making C4 highly electrophilic.

-

The 8-Position (Iodine): Located in the benzene ring (positions 5-8), the bulky iodine atom exerts a "peri-interaction" with the quinoline nitrogen lone pair.

The 8-Iodo...Nitrogen Interaction (Halogen Bonding)

A critical conformational feature is the interaction between the 8-iodo substituent and the quinoline nitrogen. Unlike 8-hydroxyquinoline, which forms a hydrogen bond, 8-iodoquinoline derivatives exhibit a complex interplay of steric repulsion and attractive halogen bonding.

-

-Hole Interaction: The iodine atom exhibits a positive electrostatic potential cap (the

-

Conformational Lock: This intramolecular

interaction restricts the rotation of the iodine electron cloud, influencing the dipole moment and solubility profile. In crystal engineering, this feature is often exploited to direct supramolecular assembly.

Reactivity Profile (Orthogonal Functionalization)

The molecule's utility lies in its ability to undergo sequential, selective reactions.

Figure 1: Orthogonal reactivity map. The 8-iodo position typically undergoes oxidative addition faster than the 4-chloro position, allowing for chemoselective modification.

Part 2: Synthesis & Structural Verification

Synthesis Protocol

The most robust route to 4-chloro-8-iodoquinoline involves the chlorodehydroxylation of 8-iodo-4-quinolone. This precursor is accessible via the Gould-Jacobs reaction or cyclization of 2-iodoaniline derivatives.

Reagents: Phosphorus Oxychloride (

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-iodo-4-hydroxyquinoline (1.0 eq).

-

Activation: Carefully add

(5.0 eq) at room temperature. Caution: Exothermic. -

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The starting material spot (polar, baseline) should disappear, replaced by a non-polar spot ( -

Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess

. Neutralize with -

Isolation: Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Figure 2: Synthetic workflow for the chlorination of 8-iodo-4-hydroxyquinoline.

Spectroscopic Characterization (Data Validation)

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. Below is the predicted shift assignment based on substituent additivity rules for quinolines.

Table 1: Predicted

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |

| H-2 | 8.80 – 8.90 | Doublet (d) | Most deshielded; adjacent to N1 and | |

| H-3 | 7.50 – 7.60 | Doublet (d) | Upfield due to resonance; | |

| H-5 | 8.10 – 8.20 | Doublet (d) | Peri-position to Cl; deshielded by steric compression. | |

| H-7 | 8.25 – 8.35 | Doublet (d) | Adjacent to Iodine; deshielded by heavy atom effect. | |

| H-6 | 7.35 – 7.45 | Triplet (t) | Standard aromatic resonance. |

Note: The presence of the 8-Iodo group typically causes a downfield shift of the adjacent H-7 proton compared to unsubstituted quinoline.

Part 3: Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The 4-aminoquinoline motif is a historical cornerstone of antimalarials (Chloroquine). However, modern drug discovery utilizes the 4-chloro-8-iodoquinoline scaffold to access Type II Kinase Inhibitors .

-

Mechanism: The 8-iodo group allows for the attachment of hydrophobic "tails" that occupy the allosteric pocket of kinases, while the 4-position can be substituted with solubilizing amine groups that interact with the hinge region.

Protocol: Suzuki-Miyaura Coupling (Selective C-8 Functionalization)

To selectively functionalize the 8-position while leaving the 4-Cl intact for later steps:

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Catalyst:

(5 mol%) - Preferred for sterically hindered aryl iodides. -

Base:

(2.0 eq). -

Partner: Arylboronic acid (1.1 eq).

-

Conditions:

, 4-6 hours.-

Why this works: The C-I bond is weaker and undergoes oxidative addition significantly faster than the C-Cl bond (bond dissociation energy difference), allowing >95% chemoselectivity.

-

References

-

PubChem. 4-Chloroquinolin-8-ol (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Available at: [Link]

-

NIST Chemistry WebBook. 4-Chloroquinoline Spectral Data. National Institute of Standards and Technology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Chloro-8-iodoquinoline: From First Principles to Pharmacological Insights

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 4-chloro-8-iodoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causal reasoning behind methodological choices, establishing a self-validating workflow rooted in the principles of Density Functional Theory (DFT). We will explore geometry optimization, vibrational analysis, and the calculation of key electronic properties such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The ultimate goal is to translate the outputs of these in silico calculations into actionable insights for understanding molecular reactivity, stability, and potential as a pharmacological agent.

Introduction: The Significance of 4-Chloro-8-iodoquinoline

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The subject of this guide, 4-chloro-8-iodoquinoline, is a halogenated derivative with distinct electronic features conferred by its chloro and iodo substituents. These halogens modulate the molecule's steric and electronic profile, influencing its reactivity, metabolic stability, and, crucially, its potential interactions with biological targets.[4] Understanding these properties at a sub-atomic level is paramount for rational drug design.

Quantum chemical calculations offer a powerful lens through which to investigate these properties. By solving the Schrödinger equation (approximated in DFT), we can predict a molecule's electronic structure, energy, and other properties without the need for empirical testing.[5] This in silico approach accelerates the drug discovery process by enabling the prediction of molecular behavior, guiding synthesis efforts, and providing a foundational understanding of structure-activity relationships (SAR).

The Theoretical Cornerstone: Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT). DFT provides a robust framework for calculating the electronic structure of molecules. Its central tenet is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.

This guide will utilize the B3LYP hybrid functional. B3LYP is one of the most widely used DFT functionals, known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.[6][7] While it has known limitations, particularly in describing non-covalent interactions without dispersion corrections, its performance for predicting molecular structures and fundamental electronic properties is well-established.[6][7]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For the lighter atoms (C, H, N, Cl), we will employ the Pople-style 6-311++G(d,p) basis set. This triple-zeta basis set provides a high degree of flexibility for describing the valence electrons. For the heavy iodine atom, a simple Pople-style basis set is insufficient due to relativistic effects. Therefore, we will use the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set, which incorporates an effective core potential (ECP) to account for the relativistic effects of the core electrons, while explicitly treating the valence electrons.[8]

A Self-Validating Computational Workflow

The integrity of any computational study rests on a logical and verifiable workflow. The following protocol is designed to be self-validating at key stages, ensuring the reliability of the final results. We will use the Gaussian software package, a widely used program in computational chemistry, as the framework for this protocol.[5][9][10][11]

Figure 1: A schematic of the self-validating computational workflow for 4-chloro-8-iodoquinoline.

Step-by-Step Experimental Protocol

Software: Gaussian 16[10], GaussView 6[11]

Step 1: Molecular Structure Preparation

-

Launch GaussView 6.

-

Using the molecule builder tool, construct the 4-chloro-8-iodoquinoline molecule. Ensure correct atom types and connectivity.

-

Perform an initial "Clean-Up" of the geometry using the built-in molecular mechanics tools to obtain a reasonable starting structure.

-

Save the initial structure as a Gaussian input file (.gjf).

Step 2: Geometry Optimization and Frequency Analysis

-

Open the .gjf file in a text editor.

-

The route section (the line starting with #) should be set up as follows: #p B3LYP/GenECP Opt Freq=NoRaman Pop=NBO

-

#p: Requests "print" level of output.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr density functional.[6][7]

-

GenECP: Indicates that a general basis set with an ECP will be used.

-

Opt: Requests geometry optimization to find the lowest energy conformation.

-

Freq=NoRaman: Requests a vibrational frequency calculation to verify the nature of the stationary point and to obtain thermodynamic data.[12][13][14] NoRaman is used to save computational time as Raman intensities are not the primary focus here.

-

Pop=NBO: Requests a Natural Bond Orbital analysis.[15][16][17][18]

-

-

After the molecular coordinate section, define the basis sets. For C, H, N, and Cl, use 6-311++G(d,p). For Iodine (I), use LANL2DZ.

-

At the end of the file, specify the ECP for Iodine.

-

Save the input file and submit the calculation to Gaussian.

Step 3: Self-Validation through Vibrational Analysis

-

Upon completion of the calculation, open the output file (.log or .out).

-

Search for the results of the frequency calculation.

-

Crucial Validation Point: A true energy minimum must have zero imaginary frequencies.[12] If any imaginary frequencies are found, it indicates that the optimized structure is a transition state or a saddle point, not a stable molecule. In this case, the geometry must be perturbed along the imaginary frequency mode and the optimization must be re-run.

Data Analysis and Interpretation for Drug Development

Once a validated, optimized structure is obtained, the output file contains a wealth of information that can be translated into pharmacologically relevant insights.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[19][20] The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[20]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive.[4] This has implications for both the molecule's potential to interact with a biological target and its metabolic stability.

Table 1: Predicted FMO Properties of 4-Chloro-8-iodoquinoline

| Property | Value (Hartree) | Value (eV) | Implication for Drug Design |

| HOMO Energy | (Calculated Value) | (Calculated Value) | Potential for electron donation in reactions. |

| LUMO Energy | (Calculated Value) | (Calculated Value) | Susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | (Calculated Value) | Indicator of chemical reactivity and stability.[4] |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[21][22][23] It is invaluable for understanding and predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[24][25][26]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the nitrogen in the quinoline ring). These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors.[23]

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack and can act as hydrogen bond donors.

-

Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral charge.

For 4-chloro-8-iodoquinoline, the MEP map will highlight the electronegative nitrogen atom as a key site for potential hydrogen bonding with a receptor. The regions around the C-Cl and C-I bonds will also be of interest due to the phenomenon of "sigma-holes" in halogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds and lone pairs).[15][16][18]

-

Natural Atomic Charges: NBO provides a more robust and less basis-set-dependent measure of atomic charges compared to other methods like Mulliken population analysis. This allows for a quantitative assessment of the electron-withdrawing or -donating effects of the chloro and iodo substituents.

-

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These "delocalization effects" are crucial for understanding the molecule's overall stability.[16]

Figure 2: Relationship between calculated quantum properties and key drug development parameters.

Conclusion

This guide has outlined a robust, scientifically-grounded, and self-validating workflow for the quantum chemical analysis of 4-chloro-8-iodoquinoline using Density Functional Theory. By following this protocol, researchers can move beyond simple data generation to a deeper understanding of the molecule's intrinsic properties. The interpretation of FMOs, MEPs, and NBO data provides a powerful, predictive framework for assessing the potential of this and similar quinoline derivatives in a drug discovery context. These in silico insights are an indispensable tool for guiding the rational design and optimization of new therapeutic agents, ultimately saving time and resources in the complex journey of drug development.

References

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage. Available at: [Link]

-

ACS Publications. (2013). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. Langmuir. Available at: [Link]

-

Gaussian, Inc. (n.d.). Gaussian.com | Expanding the limits of computational chemistry. Available at: [Link]

-

Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

-

Elsevier. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2021). What is the most suitable basis set for iodine atom? Available at: [Link]

-

ResearchGate. (2018). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available at: [Link]

-

Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. Available at: [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. Available at: [Link]

-

PubMed Central. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Available at: [Link]

-

ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules? Available at: [Link]

-

ResearchGate. (2005). HFI and DFT study of the bonding in complexes of halogen and interhalogen diatomics with Lewis base. Available at: [Link]

-

AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

-

Wikipedia. (n.d.). Gaussian (software). Available at: [Link]

-

ACS Publications. (2017). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters. Available at: [Link]

-

YouTube. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules. Available at: [Link]

-

ResearchGate. (2019). Application of molecular electrostatic potentials in drug design. Available at: [Link]

-

arXiv. (2022). Computational Vibrational Spectroscopy. Available at: [Link]

-

ACS Publications. (2018). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Available at: [Link]

-

MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

-

Royal Society of Chemistry. (2021). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Available at: [Link]

-

FACCTs. (n.d.). ORCA 6.0 Manual: Natural Bond Orbital (NBO) Analysis. Available at: [Link]

-

ChemRxiv. (2023). Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. Cambridge Open Engage. Available at: [Link]

-

ResearchGate. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2023). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics. Available at: [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Available at: [Link]

-

ResearchGate. (2023). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Available at: [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available at: [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Available at: [Link]

-

PubMed. (2022). Computational Vibrational Spectroscopy. Available at: [Link]

-

ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed Central. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Available at: [Link]

-

Wiley Online Library. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2021). density functional theory - What does B3LYP do well? What does it do badly? Available at: [Link]

-

YouTube. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Available at: [Link]

-

YouTube. (2023). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Available at: [Link]

-

Gaussian, Inc. (n.d.). Basis Sets. Available at: [Link]

-

PubMed. (2020). Electrostatic Potential Energy in Protein-Drug Complexes. Available at: [Link]

-

Slideshare. (2023). synthesis of quinoline derivatives and its applications. Available at: [Link]

-

ACS Publications. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. ACS Omega. Available at: [Link]

-

MDPI. (2023). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. Available at: [Link]

-

ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

-

MDPI. (2024). Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State. Available at: [Link]

-

ResearchGate. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ritme.com [ritme.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. gaussian.com [gaussian.com]

- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 11. nyu.edu [nyu.edu]

- 12. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 13. arxiv.org [arxiv.org]

- 14. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]